N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide
Beschreibung
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide is a benzamide derivative featuring a 2-hydroxyethyl group linked to a [2,3'-bithiophene] moiety at the N-terminus and a dimethylamino substituent at the meta position of the benzamide core. The compound’s structural uniqueness arises from:
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-21(2)15-5-3-4-13(10-15)19(23)20-11-16(22)18-7-6-17(25-18)14-8-9-24-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMWEPSUUMDQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound incorporates a bithiophene moiety, which is known for its electronic properties, and a dimethylamino benzamide structure, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 304.42 g/mol. The key structural components include:
- Bithiophene moiety : Contributes to π–π stacking interactions with biological molecules.
- Hydroxyethyl group : Facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
- Dimethylamino group : Often associated with increased lipophilicity and potential neuroactive properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound's ability to form hydrogen bonds and engage in π–π interactions allows it to modulate various biochemical pathways.
Target Interactions
- Glycine Transporter Inhibition : Preliminary studies suggest that this compound may inhibit glycine transporters, which play a crucial role in neurotransmission. By inhibiting these transporters, the compound could potentially increase glycine levels in the synaptic cleft, enhancing glycinergic signaling .
- Cancer Cell Proliferation : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The dimethylamino group may enhance the compound's ability to penetrate cellular membranes, facilitating its effects on tumor cells.
Study 1: Antitumor Activity
In a study investigating the antitumor properties of compounds structurally similar to this compound, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell lines .
Study 2: Neuroactive Properties
Another study focused on the neuroactive potential of benzamide derivatives reported that compounds with similar structures demonstrated significant activity in models of anxiety and depression. The mechanism was linked to modulation of neurotransmitter systems, suggesting that this compound could also exhibit neuroprotective effects .
Data Table: Biological Activity Overview
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Key Comparative Findings
Electronic and Conjugation Properties
- The bithiophene moiety in the target compound enhances π-conjugation compared to single aromatic rings (e.g., methyl or phenyl groups in ). This property is critical in organic semiconductors or fluorescent probes.
- Dimethylamino vs. Nitro/CF3 Groups: The electron-donating dimethylamino group (target compound) contrasts with electron-withdrawing nitro () or trifluoromethyl () groups in analogs. This difference impacts reactivity: dimethylamino may increase nucleophilicity, while nitro/CF3 groups stabilize electrophilic intermediates.
Solubility and Lipophilicity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
